2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-1,3-dihydroindene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(8-12)6-9-4-2-3-5-10(9)7-11/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEIMUXAHNWDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the hydrogenation of 2-methylindene followed by formylation. The hydrogenation process is carried out using a palladium catalyst under high pressure and temperature conditions. The formylation step involves the use of formylating agents such as formic acid or formaldehyde in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and formylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 2-methyl-2,3-dihydro-1H-indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the substituent used.
Scientific Research Applications
Chemical Properties and Reactions
The compound features a unique structure that allows it to participate in various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid.
- Reduction : It can be reduced to produce 2-methyl-2,3-dihydro-1H-indene-2-methanol.
- Substitution : Electrophilic substitution can occur at the aromatic ring, leading to various substituted derivatives.
These reactions make it a valuable intermediate in the synthesis of complex organic molecules.
Chemistry
In organic synthesis, 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde serves as an essential intermediate for producing pharmaceuticals and agrochemicals. Its reactivity allows chemists to create diverse compounds through various synthetic pathways .
Biology
The compound has been studied for its potential biological activity. Its interactions with biomolecules are of particular interest, especially regarding enzyme inhibition and modulation of signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function .
Medicine
Research has indicated that this compound may possess therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies have suggested that this compound can inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory conditions.
- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells via oxidative stress mechanisms. For instance, a study demonstrated its ability to inhibit cell proliferation in human cancer cell lines by activating caspase pathways and increasing reactive oxygen species levels .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed activation of caspase pathways and increased levels of reactive oxygen species within the cells.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of this compound using a murine model of inflammation. Administration significantly reduced edema and levels of inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.
Mechanism of Action
The mechanism of action of 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde and related indene derivatives:
Key Comparative Analysis
Functional Group Reactivity: The aldehyde group in this compound offers nucleophilic reactivity for condensation or reduction reactions, distinguishing it from ketone-containing derivatives (e.g., inden-1-ones) . Amino-substituted derivatives (e.g., ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride) exhibit enhanced hydrogen-bonding capacity, influencing their solubility and biological activity .
Conjugated systems in benzylidene-substituted indenones (e.g., 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one) exhibit planarity, enhancing π-π stacking in crystal structures .
Synthetic Utility :
- The target compound’s aldehyde group is pivotal for forming Schiff bases or undergoing Grignard reactions, whereas ester-containing derivatives (e.g., 5-chloro-2-hydroxy-1-oxoindene-2-carboxylate) are optimized for stability during large-scale synthesis .
Biological Relevance: Carboxamide derivatives (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamide) show selective kinase inhibition, highlighting the role of substituents in modulating biological targets . Cathinone-based indene derivatives (e.g., 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone) demonstrate the structural flexibility of indene scaffolds in designing psychoactive compounds .
Physical Properties: The molecular weight and polarity differences (e.g., 160.21 g/mol for the target compound vs. 250.29 g/mol for benzylidene-indenone) correlate with variations in boiling points, solubility, and chromatographic behavior .
Biological Activity
2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound features an aldehyde functional group, which plays a crucial role in its reactivity. Key reactions include:
- Oxidation : The aldehyde can be oxidized to form 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid using agents like potassium permanganate.
- Reduction : It can be reduced to form 2-methyl-2,3-dihydro-1H-indene-2-methanol using sodium borohydride.
- Substitution : Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives .
The biological activity of this compound is largely attributed to its interaction with biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may alter their functions. This interaction can modulate enzyme activity and influence various signaling pathways in cells .
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. For instance, it has been investigated for its ability to inhibit pro-inflammatory cytokines in vitro.
- Anticancer Properties : The compound has shown promise in cancer research, where it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .
- Enzyme Inhibition : Studies have explored the potential of this compound as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, potentially blocking substrate access and altering enzyme kinetics .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it activated caspase pathways and increased reactive oxygen species (ROS) levels within the cells .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of this compound using a murine model of inflammation. Administration of this compound significantly reduced edema and levels of inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups .
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Aldehyde Group | Biological Activity |
|---|---|---|
| This compound | Yes | Anti-inflammatory, anticancer |
| 2-Methylindene | No | Limited biological activity |
| 2,3-Dihydro-1H-indene-2-carbaldehyde | Yes | Moderate enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving aldehyde intermediates and malonic acid derivatives. For example, analogous syntheses (e.g., methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate) use nucleophilic additions and cyclization under acidic or basic conditions . Optimization may involve adjusting catalyst type (e.g., Lewis acids), solvent polarity, and temperature gradients to stabilize the aldehyde group and minimize side reactions. Reaction progress should be monitored via TLC or GC-MS .
Q. How can spectroscopic techniques (NMR, IR, GC-MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H-NMR : Key signals include the aldehyde proton (~9-10 ppm) and diastereotopic protons on the dihydroindene ring (split into multiplet patterns due to restricted rotation) .
- GC-MS : Retention time and molecular ion peaks (e.g., m/z 160 for C11H12O) confirm molecular weight .
- IR : A strong absorption band near 1700 cm<sup>-1</sup> confirms the aldehyde functional group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to volatile aldehydes, and avoid open flames (P210 hazard) .
- Waste must be neutralized and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The bicyclic indene framework introduces steric hindrance near the aldehyde group, favoring selective reactions with smaller nucleophiles (e.g., Grignard reagents). Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution and charge density at the carbonyl carbon . Experimental validation via kinetic studies under varying temperatures and nucleophile concentrations is recommended .
Q. What strategies can resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodological Answer :
- Byproduct Analysis : Use HPLC or LC-MS to identify impurities (e.g., over-oxidation products or dimerization artifacts) .
- Reproducibility Checks : Compare solvent purity, catalyst batch variability, and inert atmosphere conditions (e.g., N2 vs. Ar) across studies .
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., pH, reagent stoichiometry) affecting yield .
Q. How can the biological activity of this compound be evaluated against related indene derivatives?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) using fluorometric or colorimetric kits. Compare IC50 values with methyl-substituted analogs (e.g., 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride) to assess structure-activity relationships .
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins, leveraging crystallographic data from related indenone derivatives (e.g., 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
